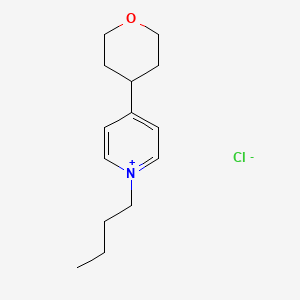

1-Butyl-4-(tetrahydro-pyran-4-yl)-pyridinium chloride

Description

1-Butyl-4-(tetrahydro-pyran-4-yl)-pyridinium chloride is a quaternary ammonium compound characterized by a pyridinium core substituted with a butyl chain and a tetrahydro-pyran (THP) ring at the 1- and 4-positions, respectively.

Propriétés

IUPAC Name |

1-butyl-4-(oxan-4-yl)pyridin-1-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22NO.ClH/c1-2-3-8-15-9-4-13(5-10-15)14-6-11-16-12-7-14;/h4-5,9-10,14H,2-3,6-8,11-12H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMYYPFNIINBQC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=C(C=C1)C2CCOCC2.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-4-(tetrahydro-pyran-4-yl)-pyridinium chloride typically involves the quaternization of pyridine derivatives. A common method includes reacting 4-(tetrahydro-pyran-4-yl)-pyridine with butyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the formation of the quaternary ammonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-Butyl-4-(tetrahydro-pyran-4-yl)-pyridinium chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridinium N-oxide derivatives.

Reduction: Reduction reactions can convert the pyridinium ion back to the corresponding pyridine.

Substitution: Nucleophilic substitution reactions can occur at the butyl group or the pyridinium ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide, while substitution reactions can produce a variety of functionalized pyridinium salts.

Applications De Recherche Scientifique

Organic Synthesis

1-Butyl-4-(tetrahydro-pyran-4-yl)-pyridinium chloride has been utilized as a reaction medium in various organic transformations. Its unique structure allows it to act as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases.

Table 1: Organic Reactions Using 1-Butyl-4-(tetrahydro-pyran-4-yl)-pyridinium Chloride

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. Research indicates that derivatives of tetrahydropyran compounds exhibit significant biological activities, including antimicrobial and anticancer properties.

Case Study: Antimicrobial Activity

A study demonstrated that certain derivatives of tetrahydropyran structures showed inhibitory effects against Mycobacterium tuberculosis. The modifications in the chemical structure, such as substituents on the pyridine ring, influenced the potency of these compounds, highlighting the importance of structural variations in drug design .

Solvent Applications

1-Butyl-4-(tetrahydro-pyran-4-yl)-pyridinium chloride serves as an effective solvent for various organic reactions. Its hydrophobic nature allows it to dissolve a wide range of organic compounds, making it suitable for reactions where traditional solvents may be ineffective or hazardous.

Table 2: Solvent Properties of 1-Butyl-4-(tetrahydro-pyran-4-yl)-pyridinium Chloride

| Property | Value |

|---|---|

| Polarity | Moderate |

| Boiling Point | High |

| Miscibility | Miscible with organic solvents |

Environmental Considerations

The use of 1-butyl-4-(tetrahydro-pyran-4-yl)-pyridinium chloride in green chemistry is notable due to its potential to replace harmful solvents and reagents in chemical processes. Its biodegradable nature and lower toxicity profile make it an attractive alternative in sustainable chemistry practices.

Mécanisme D'action

The mechanism of action of 1-Butyl-4-(tetrahydro-pyran-4-yl)-pyridinium chloride involves its interaction with molecular targets such as enzymes or cell membranes. The quaternary ammonium group can disrupt membrane integrity, leading to antimicrobial effects. In drug delivery, the compound can facilitate the transport of therapeutic agents across cell membranes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pyridinium chloride derivatives vary widely in substituents, leading to divergent physicochemical properties and applications. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Effects on Bioactivity

- Hexadecyl pyridinium chloride ’s long alkyl chain enhances membrane disruption, making it effective against enveloped viruses like SARS-CoV-2. Its antiviral activity is dose-dependent, with 0.1 mg/mL achieving >90% inhibition in Vero cells .

- 1-Butyl-4-(tetrahydro-pyran-4-yl)-pyridinium chloride ’s shorter butyl chain and THP ring may reduce surface activity compared to hexadecyl derivatives but improve solubility in polar solvents. The THP group could confer stability or modulate interactions with biological targets.

Industrial Applications

- 1-(Stearamidomethyl) pyridinium chloride was historically used in textiles for durable water repellency but faced limitations (e.g., fabric weakening, pyridine release). Its decline highlights regulatory challenges for pyridinium-based surfactants .

- In contrast, hexadecyl pyridinium chloride remains FDA-designated GRAS (Generally Regarded as Safe) for oral disinfection, emphasizing its safety profile despite structural similarities .

1-(Stearamidomethyl) pyridinium chloride’s decomposition products (pyridine, HCl) led to discontinuation, underscoring the importance of substituent stability . Data on 1-Butyl-4-(tetrahydro-pyran-4-yl)-pyridinium chloride’s toxicity are absent, necessitating further evaluation.

Activité Biologique

1-Butyl-4-(tetrahydro-pyran-4-yl)-pyridinium chloride is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological effects, including antibacterial, cytotoxic, and antioxidant properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyridinium core substituted with a butyl group and a tetrahydropyran moiety. The structural characteristics contribute to its solubility and interaction with biological targets.

Antibacterial Activity

Research indicates that compounds with similar structural frameworks can exhibit significant antibacterial properties. For instance, derivatives of pyridinium compounds have been studied for their ability to inhibit various bacterial strains, particularly Gram-positive bacteria.

- Case Study : A study evaluated the antibacterial efficacy of pyridinium derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives, including those structurally related to 1-butyl-4-(tetrahydro-pyran-4-yl)-pyridinium chloride, demonstrated Minimum Inhibitory Concentrations (MICs) in the low micromolar range, indicating potent antibacterial activity .

Cytotoxic Activity

The cytotoxic effects of 1-butyl-4-(tetrahydro-pyran-4-yl)-pyridinium chloride were assessed using various cancer cell lines.

- Findings : In vitro studies revealed that the compound exhibited selective cytotoxicity against cancer cells while sparing normal cells. For example, IC50 values were recorded at approximately 75 µM against HCT-116 colorectal cancer cells, suggesting a potential role in cancer therapeutics .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HCT-116 | 75 | High |

| MCF10A (normal) | >100 | Low |

Antioxidant Activity

The antioxidant capacity of 1-butyl-4-(tetrahydro-pyran-4-yl)-pyridinium chloride was evaluated through DPPH radical scavenging assays.

- Results : The compound demonstrated significant scavenging activity, comparable to standard antioxidants like BHT, with an EC50 value of approximately 0.074 mM . This suggests potential applications in preventing oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridinium compounds. Modifications to the alkyl chain length and functional groups can significantly influence both potency and selectivity.

Key Modifications

- Alkyl Chain Length : Compounds with two to four carbon atoms in the alkyl chain showed enhanced antibacterial activity compared to longer chains.

- Functional Groups : The presence of hydroxyl or methoxy groups at specific positions on the pyridine ring improved solubility and bioavailability.

Q & A

Q. What are the recommended synthetic routes for 1-Butyl-4-(tetrahydro-pyran-4-yl)-pyridinium chloride, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves quaternization of pyridine derivatives with 1-butyl halides in the presence of tetrahydropyran-4-yl substituents. Key steps include:

- Alkylation: Reacting 4-(tetrahydro-pyran-4-yl)pyridine with 1-butyl chloride/bromide in a polar aprotic solvent (e.g., acetonitrile) under reflux .

- Purification: Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the product.

- Optimization: Adjust stoichiometry (1.2:1 alkylating agent to pyridine), temperature (60–80°C), and reaction time (12–24 hours). Monitor progress via TLC or HPLC .

Yield Improvement Strategies:

- Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.

- Use anhydrous conditions to minimize hydrolysis side reactions .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 1-Butyl-4-(tetrahydro-pyran-4-yl)-pyridinium chloride?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (ESI-MS): Look for [M-Cl]⁺ ion to verify molecular weight.

- FT-IR: Detect C-N⁺ stretch (~1640 cm⁻¹) and pyridinium ring vibrations .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Waste Disposal: Segregate halogenated waste and neutralize residual chloride ions with sodium bicarbonate before disposal .

- Emergency Measures: For skin contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .

Advanced Research Questions

Q. How do solvent polarity and counterion exchange processes influence the stability of this compound in aqueous versus non-aqueous systems?

Methodological Answer:

- Solvent Effects:

- In polar solvents (e.g., water), the compound may undergo hydrolysis due to nucleophilic attack by water on the pyridinium ring.

- In non-polar solvents (e.g., dichloromethane), ion pairing stabilizes the structure, reducing degradation .

- Counterion Exchange: Replace chloride with hydrophobic anions (e.g., PF₆⁻) via metathesis to enhance stability in organic phases. Monitor exchange efficiency via ion chromatography .

Q. What computational modeling approaches are suitable for predicting its interaction mechanisms with biological macromolecules?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to acetylcholinesterase or ion channels, focusing on π-cation interactions between the pyridinium ring and aromatic residues .

- Molecular Dynamics (MD): Simulate solvation effects in lipid bilayers to assess membrane permeability (GROMACS/NAMD software) .

- QSAR Models: Correlate substituent effects (e.g., butyl chain length) with bioactivity using partial least squares regression .

Q. How can discrepancies in catalytic activity data across different studies be systematically resolved?

Methodological Answer:

- Controlled Replication: Standardize reaction parameters (temperature, solvent purity, substrate ratios) and validate via interlaboratory studies .

- Analytical Cross-Validation: Compare HPLC, NMR, and mass spectrometry data to confirm product identity and quantify impurities .

- Statistical Analysis: Apply ANOVA to assess variability in catalytic efficiency due to experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.